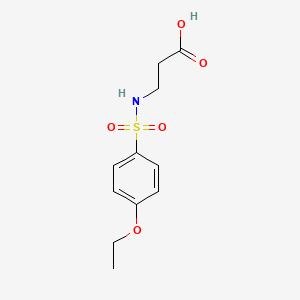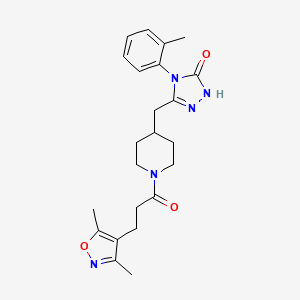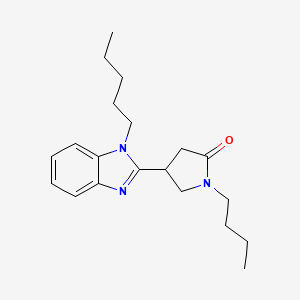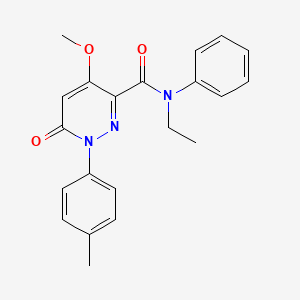
N-ethyl-4-methoxy-1-(4-methylphenyl)-6-oxo-N-phenylpyridazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-4-methoxy-1-(4-methylphenyl)-6-oxo-N-phenylpyridazine-3-carboxamide is a chemical compound that belongs to the pyridazine family. It is a potent inhibitor of a specific protein kinase known as PIM1, which plays a crucial role in the growth and survival of cancer cells. This compound has attracted significant attention from the scientific community due to its potential as a therapeutic agent for cancer treatment.
Wirkmechanismus
N-ethyl-4-methoxy-1-(4-methylphenyl)-6-oxo-N-phenylpyridazine-3-carboxamide selectively inhibits PIM1 kinase by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its downstream targets, which are involved in cell proliferation and survival. By inhibiting PIM1 kinase, this compound induces apoptosis in cancer cells and inhibits tumor growth.
Biochemical and Physiological Effects:
N-ethyl-4-methoxy-1-(4-methylphenyl)-6-oxo-N-phenylpyridazine-3-carboxamide has been shown to have potent antitumor activity in preclinical studies. It has been demonstrated to inhibit the growth of a wide range of cancer cell lines, including leukemia, lymphoma, breast, lung, prostate, and colon cancer cells. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment. Additionally, this compound has been shown to have anti-inflammatory and antiviral effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-ethyl-4-methoxy-1-(4-methylphenyl)-6-oxo-N-phenylpyridazine-3-carboxamide is its high selectivity for PIM1 kinase, which reduces the risk of off-target effects. Additionally, this compound has been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it challenging to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-ethyl-4-methoxy-1-(4-methylphenyl)-6-oxo-N-phenylpyridazine-3-carboxamide. One area of interest is the development of analogs with improved pharmacokinetic properties and solubility. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its downstream targets. Another potential direction is the investigation of this compound's efficacy in combination with other cancer therapies, such as immunotherapy. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in human patients.
Synthesemethoden
The synthesis of N-ethyl-4-methoxy-1-(4-methylphenyl)-6-oxo-N-phenylpyridazine-3-carboxamide involves the reaction of 4-methylphenylhydrazine with ethyl 2,3-dioxo-6-phenylpyridazine-1-carboxylate in the presence of a catalyst such as triethylamine. The resulting intermediate is then treated with methoxyacetyl chloride to yield the final product. This synthesis method has been reported in the literature, and the compound has been synthesized successfully by several research groups.
Wissenschaftliche Forschungsanwendungen
N-ethyl-4-methoxy-1-(4-methylphenyl)-6-oxo-N-phenylpyridazine-3-carboxamide has been extensively studied for its potential as a therapeutic agent for cancer treatment. It has been shown to selectively inhibit PIM1 kinase, which is overexpressed in many types of cancer and plays a crucial role in cancer cell proliferation and survival. Studies have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy. Additionally, this compound has been shown to have potential as a treatment for other diseases such as inflammatory disorders and viral infections.
Eigenschaften
IUPAC Name |
N-ethyl-4-methoxy-1-(4-methylphenyl)-6-oxo-N-phenylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-4-23(16-8-6-5-7-9-16)21(26)20-18(27-3)14-19(25)24(22-20)17-12-10-15(2)11-13-17/h5-14H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTSWWRMCOYOPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=NN(C(=O)C=C2OC)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-4-methoxy-1-(4-methylphenyl)-6-oxo-N-phenylpyridazine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-ethyl 1-(2-methoxyethyl)-2-((3-methylbenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2989636.png)
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2989639.png)
![2-oxo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)imidazolidine-1-carboxamide](/img/structure/B2989641.png)
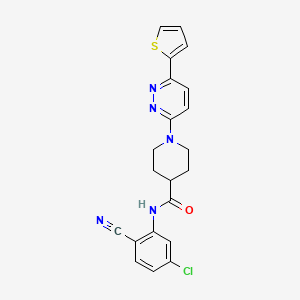
![N'-(4-chlorophenyl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide](/img/structure/B2989645.png)
![5-(4-hydroxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2989646.png)

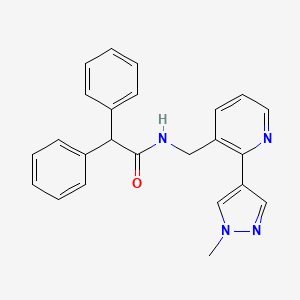
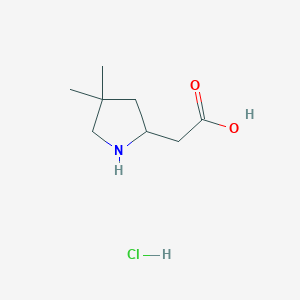
![5-{(Z)-[2-(1H-pyrazol-1-yl)phenyl]methylidene}-2-thioxo-1,3-thiazolan-4-one](/img/structure/B2989651.png)
